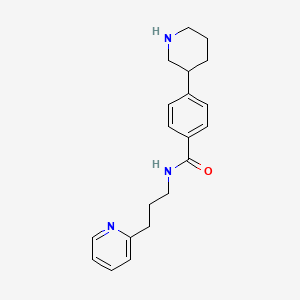

![molecular formula C12H10N4OS3 B5505984 N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" involves techniques like carbodiimide condensation, which is a convenient and fast method for preparing such compounds. These compounds are identified using IR, 1H NMR, and elemental analyses. An intermediate compound, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, was confirmed by single-crystal X-ray diffraction, showcasing the detailed synthesis process and structural confirmation methods employed in this area of research (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through various analytical techniques, including X-ray crystallography. Such studies reveal the orientation and interactions between different molecular units, such as the acetamide and thiadiazole units, highlighting the complex structural attributes that contribute to their biological activity (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical properties of these compounds are investigated through reactions with various reagents, providing insights into their reactivity and stability under different conditions. The acidity constants (pKa) of similar acetamide derivatives have been determined via UV spectroscopic studies, indicating the protonation sites and their impact on molecular stability and reactivity (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically analyzed using techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), although specific studies on this compound were not found in the current search.

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and photochemical behavior, are essential for designing synthesis pathways and predicting compound behavior in biological systems. Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals provides insights into the substituent effects on molecular assemblies and hydrogen bonding patterns, which are pivotal for understanding the chemical properties of these compounds (Balijapalli et al., 2017).

科学的研究の応用

Structure-Activity Relationships in Medicinal Chemistry

One study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of various 6,5-heterocycles, including benzothiazole derivatives, to improve metabolic stability (Stec et al., 2011). This research is significant for understanding the metabolic pathways and enhancing the efficacy of benzothiazole-based compounds in therapeutic applications.

Antimicrobial and Antiviral Applications

Another study focused on the synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety for their antibacterial, antifungal, and antiviral activities. The results indicated that these compounds showed promising antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific pathogens, suggesting their potential as molecular templates in searching for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Antitumor and Anticancer Activity

Research has also been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems for their potential antitumor activity. Several compounds were screened against a wide range of human tumor cell lines, identifying some with considerable anticancer activity. This highlights the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

The synthesis and antimicrobial evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides underlined the significant reductions in reaction times and comparably higher yields under ultrasound irradiation, along with promising antimicrobial activities against various strains, showcasing the versatility of benzothiazole derivatives in antimicrobial applications (Rezki, 2016).

Anti-inflammatory and Enzyme Inhibition

Additionally, the synthesis and investigation of novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for in vitro anti-inflammatory activity and p38α MAP kinase inhibition provided insights into their potential therapeutic applications in inflammation-related disorders (Tariq et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS3/c1-7-15-16-12(19-7)18-6-10(17)14-11-13-8-4-2-3-5-9(8)20-11/h2-5H,6H2,1H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDRECRMJAHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)